molecular formula C13H21NO4 B8059538 rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B8059538
M. Wt: 255.31 g/mol
InChI Key: GGVTWGWODVMUJU-RVXWLBMTSA-N
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Description

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-2-carboxylic acid
  • rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-4-carboxylic acid

Uniqueness

The unique bicyclic structure of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid, along with its specific functional groups, makes it distinct from other similar compounds. This uniqueness can result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-8(11(15)16)4-7-5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8-,9?,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVTWGWODVMUJU-RVXWLBMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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